molecular formula C11H10ClN B108009 4-(Chloromethyl)-2-methylquinoline CAS No. 288399-19-9

4-(Chloromethyl)-2-methylquinoline

Cat. No. B108009
M. Wt: 191.65 g/mol
InChI Key: GRCWGPJQMVGBNY-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methylquinoline is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The chloromethyl and methyl groups on the quinoline scaffold suggest potential reactivity and usefulness in various chemical syntheses.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions starting from simple precursors. For instance, a general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives, which are structurally related to 4-(chloromethyl)-2-methylquinoline, has been described using o-anthranilic acids as starting materials . Similarly, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitration, and chlorination steps starting from 4-methoxyaniline . These methods highlight the versatility of quinoline derivatives in chemical synthesis and their potential for modification at various positions on the ring system.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of 5,8-dimethyl-6-nitro-4-quinolone, a related compound, was confirmed by X-ray crystallography . Additionally, the crystal structure of a novel quinolinone derivative was studied, providing insights into the molecular geometry and intermolecular interactions . These studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule and its potential interaction with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in the synthesis of more complex molecules. For instance, novel 4-amino-2-phenylquinoline derivatives were synthesized by amination reactions of 4-chloro-2-arylquinoline compounds . The reactivity of the chloromethyl group in such compounds is influenced by steric and electronic effects, which can affect the yield and outcome of the reaction. Additionally, reactions of 4-methylquinolines with thionyl chloride have been explored, leading to the formation of dithioloquinolinones and bis(dichloroquinolyl)methyl trisulphanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The introduction of substituents like chloromethyl and methyl groups can significantly alter these properties. For example, the synthesis and magnetic characteristics of new tetrachloroferrates(III) with quinolinium and 4-amino-2-methylquinolinium cation were investigated, revealing the influence of the quinoline moiety on the magnetic properties of the compounds . Furthermore, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated the potential for quinoline derivatives to form salts, which can affect their solubility and stability .

Scientific Research Applications

Summary of the Application

“4-(Chloromethyl)-2-methylquinoline” is used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .

Methods of Application or Experimental Procedures

An improved one-step synthesis of 2-chloromethyl-4(3 H)-quinazolinones utilizing o-anthranilic acids as starting materials was described . This method allows for the convenient preparation of 2-hydroxy-methyl-4(3 H)-quinazolinones in one pot .

Results or Outcomes

Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .

2. Application in Pharmaceutical Research

Summary of the Application

“4-(Chloromethyl)-2-methylquinoline” is used as a pharmaceutical intermediate .

Methods of Application or Experimental Procedures

The compound is typically stored under dry inert gas, as it is sensitive to moisture . It reacts with water and is incompatible with oxidizing agents and bases .

Results or Outcomes

The specific outcomes of this application are not provided in the source .

3. Application in Hypercrosslinked Porous Polymer Materials

Summary of the Application

“4-(Chloromethyl)-2-methylquinoline” is used as a crosslinker in the synthesis of hypercrosslinked polymers (HCPs), which are a series of permanent microporous polymer materials .

Methods of Application or Experimental Procedures

The HCP material is synthesized by Friedel Craft reactions . Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology .

Results or Outcomes

These HCPs have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions . They have potential applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing etc .

4. Application in Chloromethylation

Summary of the Application

“4-(Chloromethyl)-2-methylquinoline” can be used as a reagent in chloromethylation reactions .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not provided in the source .

Results or Outcomes

The specific outcomes of this application are not provided in the source .

5. Application in Water Treatment

Summary of the Application

“4-(Chloromethyl)-2-methylquinoline” is used in the synthesis of hypercrosslinked polymers (HCPs), which have been intensively used in recent years for water treatment .

Methods of Application or Experimental Procedures

The HCP material is synthesized by Friedel Craft reactions . The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .

Results or Outcomes

These HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc . These extraordinary features make HCPs promising candidates for solving environmental pollution and energy crisis .

6. Application in Gas Storage

Summary of the Application

“4-(Chloromethyl)-2-methylquinoline” is used in the synthesis of hypercrosslinked polymers (HCPs), which have been intensively used in recent years for gas storage .

Methods of Application or Experimental Procedures

The HCP material is synthesized by Friedel Craft reactions . The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .

Results or Outcomes

These HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc . These extraordinary features make HCPs promising candidates for solving environmental pollution and energy crisis .

Safety And Hazards

Chloromethyl compounds can pose various safety hazards. For example, they can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling these compounds .

Future Directions

The future directions in the study of chloromethyl compounds could involve the development of safer and more efficient synthesis methods, the exploration of new reactions and applications, and the design of novel chloromethyl compounds with improved properties .

properties

IUPAC Name

4-(chloromethyl)-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCWGPJQMVGBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468180
Record name 4-(chloromethyl)-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-methylquinoline

CAS RN

288399-19-9
Record name 4-(chloromethyl)-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-2-methylquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-hydroxymethyl-2-methyl quinoline (7.0 g, 40 mmol) was dissolved in chloroform (150 mL) and cooled to 0° C., thionyl chloride (15.0 mL) was added slowly at this temperature and then the reaction mixture was allowed to warm up to room temperature and stirred overnight. The solvent was removed in-vacuo and the residue was titureted with ethyl acetate/ethyl ether to provide 9.0 g (100%) of 4-chloromethyl-2-methyl quinoline as an HCl salt. MS (ESI): 191.9 (M+H+).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
JJW Duan, Z Lu, ZR Wasserman, RQ Liu… - Bioorganic & medicinal …, 2005 - Elsevier
… The phenol moiety in 5 was treated with 4-chloromethyl-2-methylquinoline and Cs 2 CO 3 in DMSO to yield 6. Reaction of 6 with urea and NaOMe in methanol at reflux provided …
Number of citations: 34 www.sciencedirect.com
JJW Duan, Z Lu, CB Xue, X He, JL Seng… - Bioorganic & medicinal …, 2003 - Elsevier
… Removal of the benzyl protecting group in 7 was followed by alkylation using 4-chloromethyl-2-methylquinoline and Cs 2 CO 3 in DMSO. Finally, the oxazolidinone chiral auxiliary was …
Number of citations: 43 www.sciencedirect.com
JJW Duan, L Chen, Z Lu, B Jiang, N Asakawa… - Bioorganic & Medicinal …, 2007 - Elsevier
… After reduction of the olefin moiety and removal of the silyl-protecting group, the resultant phenol was reacted with 4-chloromethyl-2-methylquinoline and Cs 2 CO 3 in DMF to yield the …
Number of citations: 49 www.sciencedirect.com
CB Xue, XT Chen, X He, J Roderick, RL Corbett… - Bioorganic & medicinal …, 2004 - Elsevier
… Alkylation of phenol 14 with 4-chloromethyl-2-methylquinoline followed by acid treatment afforded 15 from which optically pure 1a was obtained by BOP coupling with hydroxylamine. …
Number of citations: 36 www.sciencedirect.com
C Zhang, F Lovering, M Behnke, A Zask… - Bioorganic & medicinal …, 2009 - Elsevier
A series of α-sulfone piperidine hydroxamate TACE inhibitors 11a–n bearing a quinolinyl methyl P1′ group was prepared, and their activity was compared to analogous α- and β-…
Number of citations: 13 www.sciencedirect.com
JJW Duan, L Chen, ZR Wasserman, Z Lu… - Journal of medicinal …, 2002 - ACS Publications
… Phenol 9 was reacted with 4-chloromethyl-2-methylquinoline in the presence of Cs 2 CO 3 and converted to IK682 using NH 2 OH and KOH. Other lactam analogues were synthesized …
Number of citations: 136 pubs.acs.org
Y Wang, M Papamichelakis, W Chew… - … Process Research & …, 2008 - ACS Publications
… After being stirred for 2 h, the reaction was filtered and washed with toluene (500 mL × 2) to provide 4-chloromethyl-2-methylquinoline as the HCl salt (3, 1.40 kg, 97% yield, 94 AP) after …
Number of citations: 14 pubs.acs.org
M Grootveld, MF McDermott - Curr Opin Investig Drugs, 2003 - academia.edu
… Following debenzylation of the appropriate isomer, the resulting phenol (100% yield using H, Pd(OH),/C, methanol) is coupled with 4chloromethyl-2-methylquinoline in the presence of …
Number of citations: 47 www.academia.edu
NA Magnus, S Campagna, PN Confalone… - … Process Research & …, 2010 - ACS Publications
… Direct alkylation of the phenol moiety of 10 with 4-chloromethyl-2-methylquinoline 11 with cesium carbonate to give quinoline adduct 12 was not completely selective, affording a minor …
Number of citations: 13 pubs.acs.org
V Blanco, D Abella, T Rama, C Alvarino, MD Garcia… - RSC Advances, 2016 - pubs.rsc.org
… salts by N-alkylation of one of the free nitrogen atoms of the corresponding precursors 1·2PF 6 , 45 3 or 4 with 4-chloromethylquinoline (2a) or 4-chloromethyl-2-methylquinoline (2b), …
Number of citations: 5 pubs.rsc.org

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